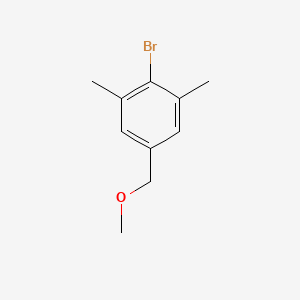
2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene
概要
説明
“2-Bromo-5-(methoxymethyl)pyridine” is a compound with the CAS Number: 708273-70-5 . It has a molecular weight of 202.05 and is stored at temperatures between 2-8°C . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis information for “2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene” was not found, a related compound, “2-Bromo-5-(methoxymethyl)pyridine”, can be synthesized through a catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Another compound, “5-bromo-2-chlorobenzoic acid”, can be prepared from 2-chlorobenzoic acid through a monobromination reaction in an NBS/sulfuric acid system .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-(methoxymethyl)pyridine” is 1S/C7H8BrNO/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 .
Physical And Chemical Properties Analysis
It is a liquid at room temperature . The compound “2-Bromo-5-methoxybenzoic acid” is a white to light yellow crystal powder .
科学的研究の応用
Synthesis and Chemical Properties : Xu & He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, a derivative of the compound , which is an important intermediate in the preparation of non-steroidal anti-inflammatory agents. This research highlights the significance of such compounds in pharmaceutical synthesis (Xu & He, 2010).
Use in Dye Synthesis : A study by Katori et al. (2015) revealed the unexpected dimerization of a methoxymethyl-protected xanthone upon treatment with 2-bromo-1,3-dimethylbenzene, leading to the creation of dimeric dyes with connected fluorescent xanthone and xanthene units. This finding is significant in the field of dye chemistry and optical materials (Katori et al., 2015).
Catalysis in Organic Reactions : Research by Ghorbani‐Vaghei et al. (2008) demonstrated the use of related bromobenzene derivatives in the methoxymethylation of alcohols under solvent-free conditions. This study provides insights into the application of such compounds in organic synthesis and catalysis (Ghorbani‐Vaghei et al., 2008).
Industrial Process Development : A 2022 study by Zhang et al. detailed the development of an industrial process for synthesizing a key intermediate for SGLT2 inhibitors, highlighting the role of similar bromo-methoxymethyl compounds in the manufacturing of therapeutic agents for diabetes (Zhang et al., 2022).
Material Science and Stereochemistry : In material science, Yoshifuji, Kamijo, & Toyota (1993) explored the use of a sterically hindered bromobenzene, similar to 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene, in stabilizing low-coordinate phosphorus compounds, contributing to the field of organophosphorus chemistry (Yoshifuji et al., 1993).
Safety and Hazards
The safety information for “2-Bromo-5-(methoxymethyl)pyridine” includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
将来の方向性
While specific future directions for “2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene” were not found, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
特性
IUPAC Name |
2-bromo-5-(methoxymethyl)-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7-4-9(6-12-3)5-8(2)10(7)11/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYDWRANJMZZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)
![8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one](/img/structure/B6360909.png)

![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)


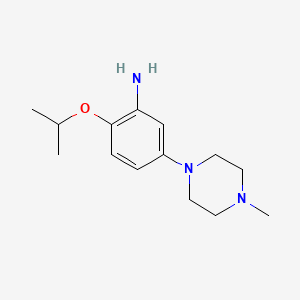
![3-Bromo-6-fluoroimidazo[1,2-b]pyridazine](/img/structure/B6360943.png)

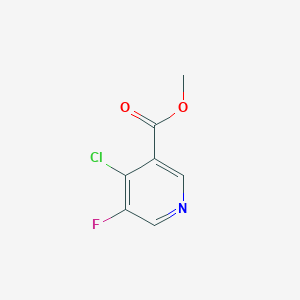
![Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate](/img/structure/B6360963.png)
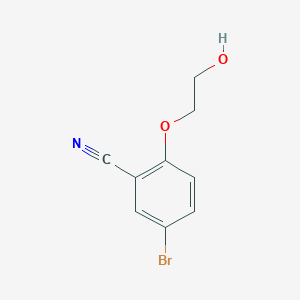
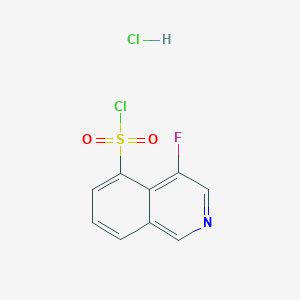
![t-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl-3-methyl]piperazine-1-carboxylate](/img/structure/B6360992.png)